1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Nomenclature and Structural Classification
The systematic IUPAC name This compound delineates its structure with precision:
- Naphthalen-1-ylmethyl : A methyl group bonded to the first position of a naphthalene ring system, contributing planar aromaticity.
- 2-Oxo-1,2-dihydropyridine : A six-membered heterocycle containing one nitrogen atom, one ketone group at position 2, and a single double bond (between N1 and C2).
- Carboxylic acid : A -COOH group at position 3, enabling hydrogen bonding and metal coordination.
The molecular formula C₁₇H₁₃NO₃ (molecular weight: 279.29 g/mol) reflects 17 carbon atoms, 13 hydrogens, one nitrogen, and three oxygen atoms. Key structural features include:
| Property | Value | Source |
|---|---|---|
| SMILES | O=C(C1=CC=CN(CC2=C3C=CC=CC3=CC=C2)C1=O)O | |
| CAS Registry Number | 1037083-71-8 | |
| Hybridization | sp² (naphthalene), sp³ (methyl bridge) |
The naphthalene moiety induces steric bulk, while the pyridone ring’s conjugated system enhances electronic delocalization. This combination creates a rigid scaffold with potential for π-π stacking interactions in supramolecular assemblies.
Historical Context of 2-Oxo-1,2-dihydropyridine Derivatives
2-Oxo-1,2-dihydropyridine derivatives emerged as critical intermediates in heterocyclic synthesis during the late 20th century. Early work focused on their reactivity as enamine analogs, particularly in:
- Condensation reactions : Reacting with aldehydes to form fused pyridones, as demonstrated in studies using Meldrum’s acid derivatives.
- Alkylation patterns : Regioselective substitution at nitrogen or oxygen atoms, depending on reaction conditions. For example, cyanothioacetamide reacts with aminomethylidene derivatives to yield thioether-functionalized pyridones.
A pivotal advancement occurred with the discovery that 2-oxo-1,2-dihydropyridine-3-carboxylic acids could coordinate transition metals via their ketone and carboxylate groups. Yoshito et al. (1992) documented zinc(II) complexes with related pyridonecarboxylates, highlighting their stability in aqueous media. These findings laid the groundwork for exploring naphthalene-substituted analogs like this compound as ligands in catalysis.
Significance in Heterocyclic Chemistry Research
This compound’s significance stems from three interrelated domains:
- Synthetic versatility : The naphthalenylmethyl group acts as a directing moiety in electrophilic substitution reactions, enabling selective functionalization at the pyridone ring’s C4 and C5 positions.
- Coordination chemistry : The carboxylic acid and ketone groups form chelate complexes with divalent metals (e.g., Zn²⁺, Cu²⁺), as evidenced by crystallographic studies of analogous structures.
- Pharmaceutical relevance : While excluded from safety discussions here, the structural similarity to quinolone antibiotics underscores its potential as a scaffold for antimicrobial agents.
Recent synthetic protocols emphasize one-pot strategies, such as cyclocondensation of naphthalenemethylamines with β-ketoacids, achieving yields >70% under microwave irradiation. These advances highlight its role in accelerating the development of functionally diverse heterocycles.
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c19-16-15(17(20)21)9-4-10-18(16)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,20,21) |
InChI Key |
NJCPQZNNQZERTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC=C(C3=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with pyridine carboxylic acids under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of derivatives similar to 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. These compounds show effectiveness against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 128 µg/mL | |
| Staphylococcus aureus | 64 µg/mL | |
| Candida albicans | 256 µg/mL |
Anticancer Potential
The compound has been investigated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells.
Table 2: Cytotoxicity Studies
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 20 | |
| A549 (Lung Cancer) | 25 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the naphthalene moiety significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential for development into anticancer agents. The study highlighted that the presence of the naphthalene group contributed to increased cytotoxicity against tumor cells .
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Substituent Effects: Benzyl vs. Naphthalenylmethyl
- Benzyl Derivatives : Compounds like 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (mp 128–130°C, yield 67%) exhibit moderate solubility in polar solvents like DMSO. The benzyl group provides a balance between aromaticity and steric bulk, facilitating synthetic accessibility .
- Naphthalenylmethyl Analogs : The naphthalene moiety increases molecular weight (estimated ~297 g/mol) and lipophilicity compared to benzyl (MW 233.22 for fluorobenzyl derivatives) . This enhances hydrophobic interactions but may reduce aqueous solubility.
Fluorinated Aryl Derivatives
- Fluorine atoms can enhance bioavailability and metabolic stability .
- Difluorobenzyl Analogs: 1-(3,4-Difluorobenzyl) derivatives (MW 265.21) show higher melting points and altered reactivity due to increased electron-withdrawing effects, which may delay decarboxylation compared to non-fluorinated analogs .
Alkyl and Cycloalkyl Substituents
Carboxamide vs. Carboxylic Acid Functionality
- Carboxamide Derivatives : Compounds like 1-{[Methyl-(5-methyl-1H-pyrazol-3-ylmethyl)-carbamoyl]-methyl}-2-oxo-1,2-dihydropyridine-3-carboxylic acid cyclohexylamide exhibit enhanced binding to viral proteases (Glide score: -7.45 kcal/mol) due to hydrogen-bonding interactions from the amide group .
- Carboxylic Acid Analogs : The free carboxylic acid group in the target compound may facilitate metal chelation or salt formation, improving solubility in basic conditions .
Physical and Chemical Properties
Table 1: Comparative Data for Selected Derivatives
Biological Activity
1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a naphthalene moiety with a dihydropyridine framework, which is significant for its pharmacological properties. The presence of functional groups such as the carboxylic acid and ketone enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H13NO3, with a molecular weight of 279.29 g/mol. The structure can be represented as follows:
Functional Groups
The compound features:
- Carboxylic Acid Group : Contributes to acidity and potential interactions with biological targets.
- Ketone Group : Increases reactivity and may participate in various chemical reactions.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. A study reported that certain derivatives showed better cytotoxicity than established chemotherapeutic agents like bleomycin .
The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:
- M3 Muscarinic Acetylcholine Receptor (M3R) : Activation of M3R is linked to cell proliferation and metastasis in colorectal cancer .
- Antiviral Activity : Some studies have explored the compound's potential as an inhibitor of HIV reverse transcriptase (RT), showing promising results in biochemical assays .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by structural modifications. A comparative analysis of structurally similar compounds reveals insights into how variations impact biological activity:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine | 0.87 | Contains a fluorophenyl group enhancing bioactivity |
| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | 0.71 | Lacks naphthalene moiety; simpler structure |
| 2-Oxo-5-phenyl-1,2-dihydropyridine | 0.70 | Phenyl substitution instead of naphthalene |
This table illustrates how different substituents affect the chemical properties and potential applications while emphasizing the unique naphthalene component in the compound of interest.
Case Study 1: Antiproliferative Activity
A recent study synthesized novel heterocumulenes containing naphthalene derivatives and evaluated their antiproliferative activities. The results indicated that specific substitutions on the naphthalene ring significantly enhanced the antiproliferative effects against cancer cell lines .
Case Study 2: Antiviral Screening
In another investigation focused on antiviral activity, several derivatives were tested for their ability to inhibit HIV RT-associated RNase H. The findings highlighted that most analogues inhibited RNase H in the low micromolar range, indicating their potential as antiviral agents .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?
The synthesis of this compound typically involves multi-step reactions, including:
- Step 1 : Formation of the dihydropyridine core via cyclization reactions using precursors like substituted pyridines or malonate derivatives.
- Step 2 : Introduction of the naphthalenylmethyl group via alkylation or nucleophilic substitution. Key catalysts include Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to stabilize intermediates .
- Step 3 : Carboxylic acid functionalization through hydrolysis of ester precursors under acidic or basic conditions.
Q. Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C (alkylation step) |
| Solvent | DMF or THF (polar aprotic) |
| Reaction Time | 12–24 hours (cyclization) |
Yield optimization requires careful control of stoichiometry and purification via column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity of this compound?
Methodological validation involves:
- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR data with literature values. For example, aromatic protons in the naphthalene moiety appear at δ 7.2–8.5 ppm, while the dihydropyridine ring protons resonate at δ 5.3–6.8 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 294.3 for C₁₈H₁₅NO₃).
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Poor in water; moderately soluble in DMSO (≥10 mg/mL) and ethanol. Use co-solvents (e.g., PEG-400) for biological assays .
- Stability : Degrades under prolonged UV exposure or high humidity. Store desiccated at –20°C in amber vials .
Advanced Research Questions
Q. How does the electronic nature of the naphthalene substituent influence reactivity in cross-coupling reactions?
The electron-rich naphthalene ring enhances electrophilic aromatic substitution (EAS) at the 1-position, facilitating Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. However, steric hindrance from the methylene bridge may reduce reaction rates. Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) often arise from:
- Assay Conditions : Variations in pH, serum proteins, or incubation time. Standardize protocols using guidelines from (Table B-1).
- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation.
- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize batch-to-batch variability .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time using immobilized protein targets.
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., COX-2 or β-lactamase).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events .
Q. What advanced techniques characterize degradation products or impurities in synthesized batches?
- High-Resolution LC-MS : Identify byproducts (e.g., oxidized naphthalene derivatives) with ppm-level mass accuracy.
- X-ray Crystallography : Resolve crystal structures of degradation products to confirm stereochemical changes.
- Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) to simulate stability challenges .
Q. How do structural analogs of this compound compare in activity?
| Analog | Structural Modification | Activity Trend |
|---|---|---|
| A | Fluorine at C-4 (pyridine) | ↑ Antifungal activity |
| B | Trifluoromethyl group | ↓ Solubility, ↑ Metabolic stability |
| C | Sulfonamide substitution | Enhanced COX-2 inhibition |
Structure-activity relationship (SAR) studies should prioritize substitutions at the pyridine C-2 and naphthalene C-4 positions .
Q. What methodologies address low yield in large-scale synthesis?
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., alkylation).
- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce costs.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .
Q. How can researchers mitigate toxicity concerns for in vivo studies?
- Acute Toxicity Screening : Follow OECD Guideline 423, dosing rodents at 50–300 mg/kg and monitoring hepatic/renal markers (AST, ALT, BUN) .
- Metabolite Profiling : Identify toxic metabolites (e.g., epoxide intermediates) via LC-MS/MS.
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance biodistribution and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
